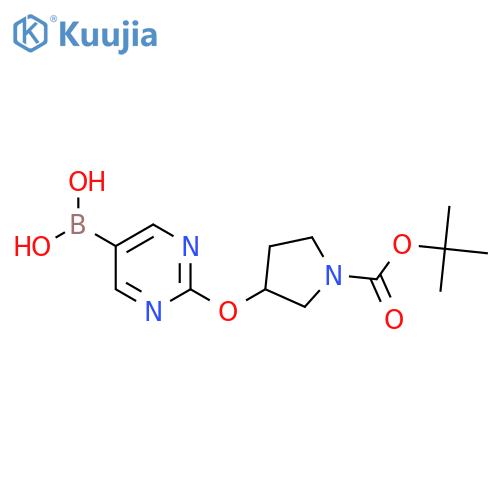Cas no 2096337-78-7 (2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid)

2096337-78-7 structure
商品名:2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
CAS番号:2096337-78-7
MF:C13H20BN3O5
メガワット:309.126003265381
MDL:MFCD11877767
CID:4638104
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
-
- MDL: MFCD11877767
- インチ: 1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3
- InChIKey: AITHNJSHQLUWRP-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCN(C(OC(C)(C)C)=O)C2)=NC=C(B(O)O)C=N1
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A839999-1g |
(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)pyrimidin-5-yl)boronic acid |
2096337-78-7 | 97% | 1g |
$497.0 | 2024-07-28 | |
| abcr | AB309864-1g |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, 95%; . |
2096337-78-7 | 95% | 1g |
€807.00 | 2025-02-20 | |
| abcr | AB309864-250mg |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, 95%; . |
2096337-78-7 | 95% | 250mg |
€416.00 | 2025-02-20 | |
| A2B Chem LLC | AX55449-250mg |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid |
2096337-78-7 | 95% | 250mg |
$249.00 | 2024-04-20 | |
| abcr | AB309864-250 mg |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid; 95% |
2096337-78-7 | 250 mg |
€416.00 | 2023-07-19 | ||
| abcr | AB309864-1 g |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid; 95% |
2096337-78-7 | 1 g |
€807.00 | 2023-07-19 | ||
| Chemenu | CM514529-1g |
(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)pyrimidin-5-yl)boronic acid |
2096337-78-7 | 97% | 1g |
$557 | 2023-01-10 | |
| A2B Chem LLC | AX55449-1g |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid |
2096337-78-7 | 95% | 1g |
$499.00 | 2024-04-20 |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2096337-78-7 (2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid) 関連製品
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2096337-78-7)2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid

清らかである:99%
はかる:1g
価格 ($):447.0